

**Application Notes and Protocols for Patient** 

Author: BenchChem Technical Support Team. Date: December 2025

**Selection in Baxdrostat Clinical Trials** 

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Bafrekalant |           |
| Cat. No.:            | B12775456   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient inclusion and exclusion criteria utilized in clinical trials of Baxdrostat, a selective aldosterone synthase inhibitor. The accompanying protocols detail the methodologies for key assessments. This information is intended to guide researchers in designing future studies and understanding the target patient population for this novel antihypertensive agent.

### **Mechanism of Action**

Baxdrostat functions by selectively inhibiting aldosterone synthase (encoded by the CYP11B2 gene), the enzyme responsible for the final step of aldosterone synthesis.[1][2] This targeted action reduces aldosterone levels, leading to decreased sodium and water retention and subsequently lowering blood pressure.[1][3] A key feature of Baxdrostat is its high selectivity for aldosterone synthase over  $11\beta$ -hydroxylase (encoded by the CYP11B1 gene), the enzyme responsible for cortisol synthesis.[4] This selectivity minimizes the risk of off-target effects on cortisol levels.

## **Patient Population Overview**

Clinical trials for Baxdrostat have primarily focused on patients with treatment-resistant hypertension (rHTN) and uncontrolled hypertension (uHTN). Treatment-resistant hypertension is generally defined as blood pressure remaining above goal despite the use of three or more antihypertensive medications from different classes, including a diuretic, at maximally tolerated



doses. Uncontrolled hypertension is characterized by elevated blood pressure despite treatment with two or more antihypertensive agents.

## **Inclusion Criteria**

The following tables summarize the key quantitative inclusion criteria for patient enrollment in major Baxdrostat clinical trials.

**Table 1: General Inclusion Criteria** 

| Criteria    | BrigHTN   | HALO (Phase | BaxHTN    | Bax24 (Phase |
|-------------|-----------|-------------|-----------|--------------|
|             | (Phase 2) | 2)          | (Phase 3) | 3)           |
| Age (years) | ≥ 18      | ≥ 18        | ≥ 18      | ≥ 18         |

**Table 2: Blood Pressure Inclusion Criteria** 

| Criteria                                                             | BrigHTN<br>(Phase 2) | HALO (Phase<br>2) | BaxHTN<br>(Phase 3) | Bax24 (Phase<br>3) |
|----------------------------------------------------------------------|----------------------|-------------------|---------------------|--------------------|
| Screening Mean<br>Seated Systolic<br>Blood Pressure<br>(SBP) (mmHg)  | ≥ 130                | ≥ 140             | ≥ 140 and < 170     | ≥ 140 and < 170    |
| Screening Mean<br>Seated Diastolic<br>Blood Pressure<br>(DBP) (mmHg) | ≥ 80                 | -                 | -                   | -                  |
| Randomization<br>Mean Seated<br>SBP (mmHg)                           | -                    | -                 | ≥ 135               | -                  |
| Randomization<br>Mean<br>Ambulatory SBP<br>(mmHg)                    | -                    | -                 | -                   | ≥ 130              |

## **Table 3: Concomitant Medication Inclusion Criteria**



| Criteria                                     | BrigHTN<br>(Phase 2)       | HALO (Phase<br>2)                                                                                  | BaxHTN<br>(Phase 3)                                            | Bax24 (Phase<br>3)          |
|----------------------------------------------|----------------------------|----------------------------------------------------------------------------------------------------|----------------------------------------------------------------|-----------------------------|
| Number of<br>Antihypertensive<br>Medications | ≥ 3 (including a diuretic) | Stable regimen of ACEi or ARB, ACEi/ARB + thiazide diuretic, or ACEi/ARB + calcium channel blocker | uHTN: 2 (including a diuretic)rHTN: ≥ 3 (including a diuretic) | ≥ 3 (including a diuretic)  |
| Stability of Regimen                         | Stable doses               | Stable for at least 8 weeks                                                                        | Stable for at least 4 weeks                                    | Stable for at least 4 weeks |

**Table 4: Laboratory Value Inclusion Criteria** 

| Criteria                                                    | BrigHTN<br>(Phase 2) | HALO (Phase<br>2) | BaxHTN<br>(Phase 3) | Bax24 (Phase<br>3) |
|-------------------------------------------------------------|----------------------|-------------------|---------------------|--------------------|
| Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73m²) | ≥ 45                 | ≥ 30              | ≥ 45                | ≥ 45               |
| Serum<br>Potassium (K+)<br>(mmol/L)                         | -                    | -                 | ≥ 3.5 and < 5.0     | ≥ 3.5 and < 5.0    |

## **Exclusion Criteria**

The following table summarizes the key quantitative exclusion criteria across various Baxdrostat studies.

# **Table 5: Key Exclusion Criteria**



| Criteria                                       | BrigHTN<br>(Phase 2) | HALO (Phase<br>2) | BaxHTN /<br>BaxAsia<br>(Phase 3) | Bax24 (Phase<br>3) |
|------------------------------------------------|----------------------|-------------------|----------------------------------|--------------------|
| Mean Seated<br>SBP (mmHg)                      | ≥ 180                | ≥ 180             | ≥ 170                            | ≥ 170              |
| Mean Seated<br>DBP (mmHg)                      | ≥ 110                | -                 | ≥ 105 or ≥ 110                   | ≥ 110              |
| eGFR<br>(mL/min/1.73m²)                        | < 45                 | < 30              | < 45                             | < 45               |
| Serum Sodium<br>(Na+) (mmol/L)                 | -                    | -                 | < 135                            | < 135              |
| Body Mass Index<br>(BMI) ( kg/m <sup>2</sup> ) | -                    | > 50              | -                                | -                  |

#### Other common exclusion criteria included:

- Uncontrolled diabetes.
- Use of a mineralocorticoid receptor antagonist (MRA) or potassium-sparing diuretic within 4 weeks of randomization.
- Known secondary causes of hypertension such as renal artery stenosis, pheochromocytoma, and Cushing's syndrome.
- New York Heart Association (NYHA) functional class IV heart failure.
- Persistent atrial fibrillation.

# **Experimental Protocols Blood Pressure Measurement Protocol**

Objective: To obtain accurate and consistent blood pressure readings for eligibility screening and efficacy assessment.



Equipment: Automated in-office blood pressure monitor.

#### Procedure:

- The patient should be seated comfortably in a quiet room for at least 5 minutes before the measurement.
- The patient's back should be supported, and their feet should be flat on the floor.
- The arm used for measurement should be supported at heart level.
- An appropriately sized cuff should be used.
- Three separate blood pressure measurements should be taken at 1-minute intervals.
- The average of the three readings is used as the final blood pressure value for that visit.

## **Laboratory Assessment Protocol**

Objective: To determine key laboratory values for inclusion/exclusion criteria.

#### Procedure:

- Collect blood samples from the patient following standard phlebotomy procedures.
- Analyze the samples for serum creatinine, electrolytes (including potassium and sodium), and other required parameters.
- Calculate the estimated Glomerular Filtration Rate (eGFR) using a validated formula (e.g., CKD-EPI equation).
- All laboratory assessments should be performed by a central, certified laboratory to ensure consistency across study sites.

### **Medication Adherence Protocol**

Objective: To ensure patients are compliant with their background antihypertensive medication regimen.



#### Procedure:

- A run-in period is often included before randomization.
- During the run-in period, patients may be given a placebo to take alongside their prescribed medications.
- Adherence is assessed through methods such as pill counts.
- A minimum adherence rate (e.g., at least 70% or 80%) is typically required for a patient to be eligible for randomization.

## **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of Baxdrostat in the Renin-Angiotensin-Aldosterone System.





Click to download full resolution via product page

Caption: Logical workflow for patient screening in Baxdrostat clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. How does Baxdrostat work? | ERGSY [ergsy.com]
- 2. mdpi.com [mdpi.com]
- 3. What is Baxdrostat used for? [synapse.patsnap.com]
- 4. cardiometabolichealth.org [cardiometabolichealth.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Patient Selection in Baxdrostat Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12775456#patient-inclusion-and-exclusion-criteria-for-baxdrostat-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com